molecular formula C5H11NOS B1374704 3-(Aminomethyl)thiolan-3-ol CAS No. 1375473-14-5

3-(Aminomethyl)thiolan-3-ol

Cat. No.: B1374704
CAS No.: 1375473-14-5
M. Wt: 133.21 g/mol
InChI Key: XJHRHLLCUNIKIE-UHFFFAOYSA-N
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Description

3-(Aminomethyl)thiolan-3-ol is a heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted with an aminomethyl group at the 3-position. This compound is structurally characterized by a sulfur atom within the five-membered ring, which distinguishes it from oxygen-containing analogs like oxolane derivatives.

Properties

IUPAC Name

3-(aminomethyl)thiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NOS/c6-3-5(7)1-2-8-4-5/h7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHRHLLCUNIKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375473-14-5
Record name 3-(aminomethyl)thiolan-3-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)thiolan-3-ol typically involves the reaction of thiolane derivatives with aminomethylating agents. One common method includes the use of formaldehyde and ammonia in the presence of a catalyst to introduce the aminomethyl group onto the thiolane ring. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and automated monitoring of reaction parameters can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)thiolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiolane ring or the aminomethyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(Aminomethyl)thiolan-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)thiolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with these targets, leading to modulation of their activity. The thiolan ring and hydroxyl group may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table compares key structural and physicochemical properties of 3-(Aminomethyl)thiolan-3-ol with its analogs:

Compound Name Molecular Formula Molecular Weight Functional Groups Storage Conditions Toxicity/Safety Notes
This compound C₆H₁₁NOS 145.22 g/mol Thiolane, aminomethyl, -OH Not specified Limited data; derivative hazards noted
3-(Aminomethyl)oxolan-3-ol C₅H₁₁NO₂ 117.15 g/mol Oxolane, aminomethyl, -OH 2–8°C, dry, sealed Precautionary statements listed
3-(Aminomethyl)pyridine C₆H₈N₂ 108.14 g/mol Pyridine, aminomethyl Not specified Severe skin/eye damage; acute toxicity
Pregabalin (S)-3-(aminomethyl)-5-methylhexanoic acid C₈H₁₇NO₂ 159.23 g/mol Carboxylic acid, aminomethyl Not specified FDA-approved drug; neuropathic pain use

Key Observations:

  • Thiolane vs. Oxolane Rings: The sulfur atom in this compound increases molecular weight and polarizability compared to its oxygen analog, 3-(Aminomethyl)oxolan-3-ol. This substitution may influence solubility, hydrogen-bonding capacity, and reactivity in synthetic applications.

Toxicity and Regulatory Status

  • 3-(Aminomethyl)oxolan-3-ol: Requires stringent storage conditions (2–8°C), indicating sensitivity to environmental degradation . Safety data sheets emphasize precautionary handling but lack explicit LD50 values.
  • This compound: Limited toxicity data are available.

Biological Activity

3-(Aminomethyl)thiolan-3-ol is a chemical compound with the molecular formula C₅H₁₁NOS, characterized by a thiolan ring substituted with an aminomethyl group and a hydroxyl group. This unique structure contributes to its distinctive chemical reactivity and potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

Chemical Structure and Properties

  • Molecular Formula : C₅H₁₁NOS
  • IUPAC Name : this compound
  • Canonical SMILES : C1CSCC1(CN)O
  • InChI Key : XJHRHLLCUNIKIE-UHFFFAOYSA-N

The compound's structure allows it to undergo various chemical transformations, making it a valuable building block in organic synthesis. Its functional groups provide opportunities for diverse reactions, including oxidation, reduction, and substitution.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have shown that compounds with similar structures often demonstrate efficacy against a range of pathogens, suggesting that this compound may also possess similar properties.

A study on related aminomethyl derivatives highlighted their potential antimicrobial and antioxidant activities, indicating that modifications around the thiolane core can enhance biological efficacy .

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions, modulating enzyme activities or receptor functions. The hydroxyl group and thiolan ring may also contribute to binding affinity and specificity.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of thiolane derivatives with aminomethylating agents. Common methods include using formaldehyde and ammonia under controlled conditions to yield high-purity products.

In industrial settings, continuous flow reactors optimize reaction efficiency. The compound serves as a building block in synthesizing more complex molecules and is studied for its potential therapeutic applications in drug development.

Comparative Analysis

Compound NameStructure SimilarityBiological Activity
3-(Aminomethyl)tetrahydrothiophene-3-olTetrahydrothiophene ringAntimicrobial properties
3-(Aminomethyl)thiolane-2-olHydroxyl group position differsPotential antifungal activity
3-(Aminomethyl)thiolan-2-oneContains a ketone group instead of hydroxylDiverse reactivity profiles

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct biological activity compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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